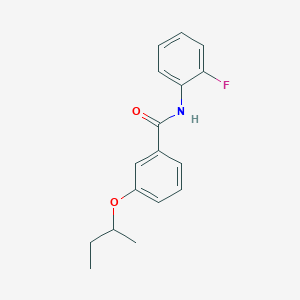

3-sec-butoxy-N-(2-fluorophenyl)benzamide

説明

3-sec-Butoxy-N-(2-fluorophenyl)benzamide is a benzamide derivative characterized by a sec-butoxy group at the 3-position of the benzamide scaffold and a 2-fluorophenyl substituent on the amide nitrogen. This compound is structurally analogous to allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), a class of therapeutics explored for central nervous system (CNS) disorders such as schizophrenia and anxiety .

特性

分子式 |

C17H18FNO2 |

|---|---|

分子量 |

287.33 g/mol |

IUPAC名 |

3-butan-2-yloxy-N-(2-fluorophenyl)benzamide |

InChI |

InChI=1S/C17H18FNO2/c1-3-12(2)21-14-8-6-7-13(11-14)17(20)19-16-10-5-4-9-15(16)18/h4-12H,3H2,1-2H3,(H,19,20) |

InChIキー |

GFTJTFPYUGWCKL-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |

正規SMILES |

CCC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |

製品の起源 |

United States |

類似化合物との比較

Key Findings :

- Positional Isomerism : The 3-sec-butoxy substitution in the target compound contrasts with the 4-alkoxy groups in VU0040237 and VU0357121. This positional shift may alter binding to the allosteric site of mGluR5, as alkoxy group placement significantly affects receptor activation .

- Fluorine Substitution : The 2-fluorophenyl group is conserved across analogues, suggesting its critical role in hydrogen bonding (C-F···H-N interactions) and receptor affinity . Introducing additional fluorine atoms (e.g., 2,4-difluorophenyl in VU0357121) enhances potency but may reduce metabolic stability .

- Alkoxy Chain Branching : The sec-butoxy group in the target compound introduces steric bulk compared to linear butoxy chains in VU0040235. This could modulate lipophilicity (logP) and membrane permeability, though specific data are unavailable in the evidence.

Structural Analogues in Other Therapeutic Areas

Antitumor Benzamides

- N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide : This compound exhibits antitumor activity, with a 4-butoxy group and benzoimidazole moiety enhancing DNA intercalation or tubulin binding . The absence of fluorine substituents highlights the structural versatility of benzamides for diverse targets.

Antiparasitic Benzamides

- Nitazoxanide : A 2-acetoxy-5-nitrothiazole benzamide derivative, nitazoxanide demonstrates broad-spectrum antiparasitic activity . Its nitro group and thiazole ring contrast with the fluorophenyl/alkoxy motifs in mGluR5 modulators, underscoring how substituent choice tailors bioactivity.

Physicochemical and Crystallographic Comparisons

- Polymorphism : Fluorophenyl benzamides, such as 4-fluoro-N-(2-fluorophenyl)benzamide, exhibit dimorphic behavior due to N-H···O hydrogen bonds and C-H···F interactions. These properties influence solubility and crystal packing, which are critical for formulation .

- Hydrogen Bonding : NMR studies of 2-fluoro-N-(2-fluorophenyl)benzamide reveal intramolecular C-F···H-N hydrogen bonds, stabilizing specific conformations and enhancing receptor binding .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。